Low-Temperature ALD Window for Ga₂O₃ with Ga₂(NMe₂)₆ and H₂O
The ALD of Ga₂O₃ using [Ga(NMe₂)₃]₂ and water demonstrates a robust self-limiting growth window at substrate temperatures between 170 and 250 °C, with a saturated growth rate of 1.0 Å/cycle [1]. This low-temperature capability contrasts with alternative gallium precursors such as gallium alkoxides, which typically require substrate temperatures of 300–700 °C for Ga₂O₃ deposition by CVD [2].
| Evidence Dimension | Substrate Temperature Window for Saturated Growth |
|---|---|
| Target Compound Data | 170–250 °C with 1.0 Å/cycle growth rate |
| Comparator Or Baseline | Gallium alkoxide [Ga(μ-O-t-Bu)(O-t-Bu)₂]₂: 300–700 °C (CVD) |
| Quantified Difference | ≥50 °C lower minimum deposition temperature |
| Conditions | ALD: Ga₂(NMe₂)₆ and H₂O; CVD: [Ga(μ-O-t-Bu)(O-t-Bu)₂]₂ and O₂ |
Why This Matters
Enables deposition on thermally sensitive substrates and integration with temperature-sensitive device architectures.
- [1] Dezelah, C. L.; Niinistö, J.; Arstila, K.; Niinistö, L.; Winter, C. H. Atomic Layer Deposition of Ga₂O₃ Films from a Dialkylamido-Based Precursor. Chem. Mater. 2006, 18, 471-475. View Source
- [2] Valet, M.; Hoffman, D. M. Synthesis of homoleptic gallium alkoxide complexes and the chemical vapor deposition of gallium oxide films. Chem. Mater. 2001, 13, 2135-2143. View Source
